molecular formula C6H5FN2O2 B591760 (5-Fluoropyrimidin-2-yl)acetic acid CAS No. 1196145-38-6

(5-Fluoropyrimidin-2-yl)acetic acid

Cat. No. B591760
M. Wt: 156.116
InChI Key: RPPKSSZAMKKYFT-UHFFFAOYSA-N
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Description

“(5-Fluoropyrimidin-2-yl)acetic acid” is a chemical compound with the molecular formula C6H5FN2O2 . It has a molecular weight of 156.115 . The compound is also known by other names such as 2-(5-fluoropyrimidin-2-yl)acetic acid and 5-FLUOROPYRIMIDINE-2-ACETIC ACID .


Molecular Structure Analysis

The exact mass of “(5-Fluoropyrimidin-2-yl)acetic acid” is 156.033508 . The compound has a density of 1.5±0.1 g/cm3 . The compound’s structure includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Physical And Chemical Properties Analysis

“(5-Fluoropyrimidin-2-yl)acetic acid” has a boiling point of 292.3±20.0 °C at 760 mmHg . The flash point is 130.6±21.8 °C . The compound has a LogP value of -0.13, indicating its partition coefficient between octanol and water . The vapour pressure is 0.0±0.6 mmHg at 25°C . The compound is stored at 2-8°C .

Scientific Research Applications

Chemotherapy Enhancement in Colorectal Cancer (5-Fluoropyrimidin-2-yl)acetic acid, primarily through its active metabolite 5-fluorouracil (5-FU), plays a pivotal role in the chemotherapeutic treatment of advanced colorectal cancer. Despite extensive research, 5-FU remains the most active single agent in this domain. Efforts to enhance its effectiveness include combinations with other agents such as folinic acid, methotrexate, and cisplatin. Particularly, the combination of 5-FU and folinic acid has shown promising improvements in patient survival rates compared to 5-FU alone. This underscores the continuous exploration of 5-FU's potential in both clinical and basic scientific research (Abbruzzese & Levin, 1989).

Pharmacogenetics in Fluoropyrimidine Therapy The impact of dihydropyrimidine dehydrogenase (DPD) polymorphisms on the efficacy and toxicity of fluoropyrimidine-based treatments, including 5-FU, has been a significant area of study. Genetic variants affecting DPD, an enzyme crucial for the catabolism of 5-FU, can predict treatment outcomes and severe toxicities. Clinicians are now encouraged to test for DPD deficiency to personalize treatment plans and minimize adverse reactions, marking a step towards more individualized cancer therapy (Del Re et al., 2017).

Advancements in Fluoropyrimidine-based Therapies Emerging therapies that build on the foundation of fluoropyrimidines have been explored to enhance treatment efficacy and patient tolerance. Raltitrexed, as a direct thymidylate synthase inhibitor, alongside other novel fluoropyrimidine formulations such as capecitabine, offer alternative therapeutic options. These advancements aim to maintain or improve the therapeutic benefits of 5-FU while reducing associated toxicities and improving patient quality of life (Avallone et al., 2014).

Personalization of Fluoropyrimidine Regimens Pharmacogenetic testing for DPD activity is emerging as a promising approach to personalize fluoropyrimidine dosing. This testing aims to prevent severe toxicities and optimize drug efficacy, indicating a significant shift towards precision medicine in cancer treatment. Current research supports the potential of these tests to guide treatment decisions, providing a cost-effective strategy for managing the risks associated with fluoropyrimidine therapy (Boisdron-Celle et al., 2013).

Safety And Hazards

The safety information for “(5-Fluoropyrimidin-2-yl)acetic acid” indicates that it has hazard codes Xi . The compound may cause skin irritation (H315) and eye irritation (H319). It may also cause respiratory irritation (H335) .

properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPKSSZAMKKYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720979
Record name (5-Fluoropyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropyrimidin-2-yl)acetic acid

CAS RN

1196145-38-6
Record name (5-Fluoropyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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